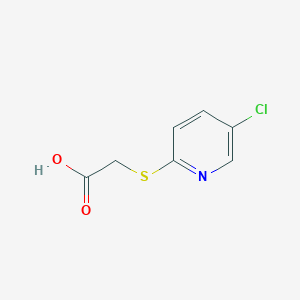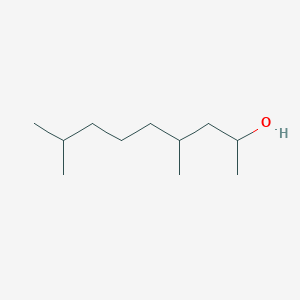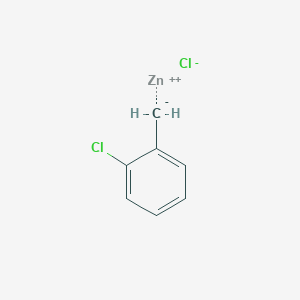
Pentane-3,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-3,3-diol is an organic compound with the molecular formula C5H12O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentane-3,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenolysis of furfuryl alcohol using a silicalite-1 molecular sieve-based catalyst can yield this compound under mild reaction conditions . Another method involves the one-pot production from furfural through tailored hydrotalcite-based catalysts .
Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of biomass-derived intermediates. The use of efficient catalysts, such as those based on mixed metal oxides, can enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Pentane-3,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols with modified structures.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Pentane-3,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Pentane-3,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it a valuable intermediate in various chemical reactions and processes .
Comparaison Avec Des Composés Similaires
1,5-Pentanediol: Another diol with similar applications in polymer and resin production.
2,3-Pentanediol: A diol with different stereoisomers and unique chemical properties.
1,3-Propanediol: Used in bio-based polyesters and other industrial applications.
Uniqueness of Pentane-3,3-diol: this compound is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other diols. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
151331-32-7 |
|---|---|
Formule moléculaire |
C5H12O2 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
pentane-3,3-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(6,7)4-2/h6-7H,3-4H2,1-2H3 |
Clé InChI |
LMSZCVVFFIXEKO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8582644.png)









